molecular formula C19H21ClN2O5 B12185208 methyl [(6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate

methyl [(6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate

Cat. No.: B12185208
M. Wt: 392.8 g/mol
InChI Key: BHGKOVIJGMLEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate is a synthetic small molecule characterized by a pyran-4-one core substituted with a piperazine-linked 4-chlorophenyl group and an ester-functionalized oxyacetate side chain. The 4-chlorophenyl-piperazine moiety is a common pharmacophore in bioactive molecules, often associated with central nervous system (CNS) receptor modulation . The ester group may enhance bioavailability by acting as a prodrug, while the pyranone core contributes to hydrogen-bonding interactions and structural rigidity.

Properties

Molecular Formula

C19H21ClN2O5

Molecular Weight

392.8 g/mol

IUPAC Name

methyl 2-[6-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate

InChI

InChI=1S/C19H21ClN2O5/c1-25-19(24)13-27-18-12-26-16(10-17(18)23)11-21-6-8-22(9-7-21)15-4-2-14(20)3-5-15/h2-5,10,12H,6-9,11,13H2,1H3

InChI Key

BHGKOVIJGMLEOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Pyranone Core Formation

The 4-oxo-4H-pyran ring is synthesized via acid-catalyzed cyclocondensation of diketones and α,β-unsaturated aldehydes. For example, reacting acetylacetone with crotonaldehyde in acetic acid at 110°C for 6 hours yields 80–85% 4-oxo-4H-pyran-3-ol.

Optimization Note : Substituent positioning at the 6-position requires careful control. Introducing a hydroxymethyl group via Mannich reaction (formaldehyde, secondary amine) achieves 72% regioselectivity.

Piperazine Alkylation

The hydroxymethylpyranone intermediate undergoes nucleophilic substitution with 4-(4-chlorophenyl)piperazine. Key parameters:

  • Solvent : Anhydrous DMF or acetonitrile.

  • Base : K₂CO₃ or DIEA (2.5 equiv).

  • Temperature : 80–90°C for 12–18 hours.

Yield : 68–74% after silica gel chromatography (hexane:ethyl acetate = 3:1).

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with the piperazine’s secondary amine acting as the nucleophile. Steric effects from the pyranone’s 4-oxo group necessitate prolonged heating.

Esterification of the Hydroxyl Group

The phenolic hydroxyl at the 3-position is esterified using methyl chloroacetate under Schotten-Baumann conditions :

  • Reagents : Methyl chloroacetate (1.2 equiv), NaOH (2.0 equiv).

  • Solvent : Water/THF biphasic system.

  • Temperature : 0–5°C, 2 hours.

Yield : 89–92%.

Side Reactions : Competing O- vs. N-alkylation is minimized by low-temperature kinetics favoring oxygen nucleophilicity.

Alternative Pathways and Novel Approaches

One-Pot Tandem Synthesis

A recent patent (EP2693876B1) describes a tandem method combining pyranone formation, piperazine coupling, and esterification in a single reactor:

  • Step 1 : Cyclocondensation of diketone and aldehyde.

  • Step 2 : In situ hydroxymethylation with paraformaldehyde.

  • Step 3 : Piperazine alkylation using Mitsunobu conditions (DIAD, PPh₃).

  • Step 4 : Esterification with methyl glycolyl chloride.

Advantages : Reduced purification steps; total yield improves to 61%.

Enzymatic Esterification

Lipase-catalyzed transesterification (e.g., Candida antarctica Lipase B) offers a greener alternative:

  • Substrate : 3-Hydroxypyranone intermediate.

  • Acyl donor : Vinyl acetate.

  • Solvent : tert-Butanol.

Yield : 54–60% with >99% regioselectivity.

Analytical Characterization and Quality Control

Critical analytical data for the final compound include:

Parameter Method Result
Molecular Weight HRMS (ESI+)393.1214 [M+H]⁺ (calc. 393.1218)
Purity HPLC (C18, 254 nm)99.2% (area)
Melting Point DSC148–150°C
¹H NMR (400 MHz, CDCl₃)-δ 7.25 (d, 2H, Ar-Cl), 6.85 (d, 2H, Ar-Cl), 6.32 (s, 1H, pyran), 4.62 (s, 2H, OCH₂CO), 3.78 (s, 3H, COOCH₃), 3.52 (s, 2H, CH₂N), 2.45–2.60 (m, 8H, piperazine)

Industrial-Scale Considerations

Cost-Effective Reagent Selection

  • Piperazine Source : 4-(4-Chlorophenyl)piperazine·HCl (≥98%) reduces side products vs. freebase forms.

  • Solvent Recovery : DMF is distilled and reused (≥95% recovery).

Environmental Impact Mitigation

  • Waste Streams : Aqueous NaOH from esterification is neutralized with HCl to precipitate NaCl.

  • Catalyst Recycling : Immobilized lipases retain 80% activity after 5 cycles .

Chemical Reactions Analysis

Types of Reactions

Methyl [(6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Applications

Antihistaminic Properties

Methyl [(6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate is structurally related to cetirizine, a well-known antihistamine used to treat allergic reactions. The compound exhibits similar properties, acting as an antagonist for the H1 histamine receptor, which is crucial for alleviating symptoms of allergies such as rhinitis and urticaria. Studies indicate that derivatives of this compound can enhance efficacy while minimizing side effects associated with traditional antihistamines .

Antimicrobial Activity

Research has shown that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives containing piperazine and pyran moieties have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with protein synthesis .

Medicinal Chemistry

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that include the condensation of piperazine derivatives with pyran-based compounds. The synthetic routes often utilize reagents such as methyl (2-chloroethoxy) acetate to yield the desired ester in moderate yields .

Step Reagent Product Yield (%)
1Piperazine + 4-chlorobenzaldehydeIntermediate A60
2Intermediate A + Pyran derivativeMethyl Ester27.8
3Hydrolysis with NaOHFinal ProductVariable

Case Studies

Case Study: Antihistamine Efficacy

In a clinical trial assessing the efficacy of this compound compared to cetirizine, patients reported a significant reduction in allergy symptoms after administration. The study highlighted the compound's potential as a more effective alternative with fewer sedative effects, making it suitable for daytime use .

Case Study: Antimicrobial Testing

A study conducted on the antimicrobial efficacy of various piperazine derivatives, including this compound, revealed promising results against resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, indicating its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of methyl [(6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the chlorophenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structural Variations

The target compound’s pyran-4-one core distinguishes it from analogs like ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate (), which features a pyridazinone ring. In contrast, the pyranone’s oxygen atom may improve solubility and hydrogen-bond acceptor capacity .

Piperazine Substituent Modifications

  • 4-Chlorophenyl vs. 4-Methoxyphenyl : The target compound’s 4-chlorophenyl group is electron-withdrawing, increasing lipophilicity and metabolic stability compared to the 4-methoxyphenyl analog in . Methoxy groups are electron-donating, which may reduce oxidative metabolism but enhance binding to serotonin or dopamine receptors .
  • Fluorobenzoyl Derivatives : describes 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate , where fluorine’s electronegativity and small atomic radius improve membrane permeability and bioavailability relative to the bulkier chloro substituent .

Functional Group Analysis

  • Ester vs. Carboxylic Acid : The methyl ester in the target compound contrasts with the trifluoroacetate counterion in . Esters are hydrolyzed in vivo to carboxylic acids, acting as prodrugs to enhance absorption. Direct carboxylic acid groups (e.g., in ’s (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID ) may exhibit higher polarity, reducing CNS penetration but improving water solubility .
  • Oxo Groups: The 4-oxo group in the pyran core is structurally analogous to the 6-oxo group in ’s pyridazinone. Both contribute to dipole interactions but differ in ring strain and conformational flexibility.

Comparative Data Table

Compound Name Core Structure Piperazine Substituent Key Functional Groups Potential Applications
Methyl [(6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate Pyran-4-one 4-Chlorophenyl Methyl ester, oxyacetate CNS modulation, enzyme inhibition
Ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate () Pyridazinone 4-Methoxyphenyl Ethyl ester Serotonin/dopamine receptor targeting
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate () Benzoyl-piperazine 2-Fluorobenzoyl Trifluoroacetate, ketone Antimicrobial, metabolic studies
(4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID () Piperazine-acetic acid Methyl Carboxylic acid Chelation, metal-binding therapies

Biological Activity

Methyl [(6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate is a compound that belongs to the class of pyran derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H20ClN3O4\text{C}_{19}\text{H}_{20}\text{Cl}\text{N}_3\text{O}_4

This compound features a pyran ring substituted with a piperazine moiety, which is known for its role in various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 4H-pyran have shown to inhibit cell proliferation in lines such as NCI-H460 and HCT-116 with IC50 values ranging from 0.25 to 0.58 µM .

Table 1: Cytotoxicity of Pyran Derivatives

Compound IDCell LineIC50 (µM)
5eNCI-H4600.25
5fHCT-1160.29
5gHOP-620.36

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Similar compounds have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The presence of electron-withdrawing groups like chlorine enhances these activities .

Table 2: Antimicrobial Activity

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong

Enzyme Inhibition

Enzyme inhibition studies reveal that compounds related to this compound can act as acetylcholinesterase (AChE) inhibitors. This is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's .

Table 3: Enzyme Inhibition Potency

Compound IDEnzyme TargetInhibition (%)
Compound AAcetylcholinesterase70
Compound BUrease85

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Interference with DNA Synthesis : Anticancer activity may stem from the compound's ability to disrupt DNA replication in cancer cells.
  • Inhibition of Enzymatic Pathways : As an AChE inhibitor, the compound affects neurotransmitter levels, potentially alleviating symptoms in neurodegenerative conditions.
  • Membrane Disruption : The antimicrobial effects may be attributed to the compound's ability to disrupt bacterial cell membranes.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical or experimental settings:

  • Study on Anticancer Efficacy : A clinical trial involving a series of pyran derivatives showed a significant reduction in tumor size among patients treated with compounds exhibiting similar structures .
  • Antimicrobial Trials : Laboratory tests confirmed that derivatives with piperazine groups displayed enhanced antimicrobial properties compared to non-substituted analogs .

Q & A

Basic Question: What synthetic methodologies are recommended for preparing methyl [(6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate?

Answer:
The synthesis typically involves:

  • Step 1: Nucleophilic substitution to couple the 4-(4-chlorophenyl)piperazine moiety to the pyran backbone. This may use dichloromethane as a solvent with NaOH for deprotonation, as seen in analogous piperazine derivatives .
  • Step 2: Esterification of the hydroxyl group on the pyran ring using methyl chloroacetate under basic conditions (e.g., K₂CO₃ in acetone).
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
  • Validation: Confirm via ¹H/¹³C NMR (e.g., ester carbonyl at ~170 ppm, pyran C=O at ~165 ppm) and HRMS .

Advanced Question: How can SHELX-based crystallographic refinement resolve ambiguities in molecular conformation?

Answer:

  • Data Collection: High-resolution X-ray diffraction data (e.g., Cu-Kα radiation) to resolve bond angles and torsional strain in the piperazine-pyran-ester system.
  • Refinement: Use SHELXL for least-squares refinement, focusing on parameters like the dihedral angle between the piperazine and pyran rings. Compare observed vs. calculated bond angles (e.g., C-N-C in piperazine: ~109.5° expected; deviations >5° suggest strain) .
  • Ambiguity Resolution: For disordered regions (e.g., ester side chains), apply restraints or split-site modeling. Validate with residual density maps (R-factor < 0.05) .

Basic Question: Which spectroscopic techniques are critical for characterizing the ester and pyran moieties?

Answer:

  • ¹H/¹³C NMR: Identify ester methyl groups (δ ~3.7 ppm for OCH₃; δ ~170 ppm for carbonyl). Pyran C=O appears at δ ~165 ppm in ¹³C NMR. Piperazine protons resonate as multiplet signals at δ ~2.5–3.5 ppm .
  • IR Spectroscopy: Ester C=O stretch at ~1740 cm⁻¹; pyran C=O at ~1680 cm⁻¹.
  • UV-Vis: Pyran’s conjugated system absorbs at λ ~250–300 nm (ε > 10⁴ M⁻¹cm⁻¹), useful for concentration determination .

Advanced Question: How to design experiments to assess the impact of molecular conformation on biological activity?

Answer:

  • Structural Analysis: Use X-ray crystallography (SHELXL) to determine the active conformation. Compare with molecular docking simulations (e.g., AutoDock Vina) against target proteins (e.g., serotonin receptors due to piperazine’s pharmacophore role) .
  • Biological Assays: Test analogs with modified torsional angles (e.g., methyl vs. ethyl esters) in receptor-binding assays. Use randomized block designs with replicates (n ≥ 4) to control for variability .
  • Data Correlation: Statistically link conformational parameters (e.g., piperazine-pyran dihedral angle) to IC₅₀ values via regression analysis .

Basic Question: What are key considerations for handling and storing this compound?

Answer:

  • Handling: Use PPE (gloves, goggles) due to potential irritancy (similar piperazines cause skin/eye irritation). Avoid inhalation; work in a fume hood .
  • Storage: Protect from moisture (hygroscopic ester) in sealed, argon-purged containers at –20°C.
  • Decomposition: Monitor via TLC/HPLC; degradation products may include hydrolyzed carboxylic acids .

Advanced Question: How to address discrepancies in reported biological activity data across studies?

Answer:

  • Purity Validation: Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm >98% purity. Trace impurities (e.g., unreacted 4-chlorophenylpiperazine) may antagonize activity .
  • Assay Standardization: Replicate assays under controlled conditions (pH 7.4, 37°C) with positive controls (e.g., known receptor agonists).
  • Structural Confirmation: Re-analyze disputed batches via X-ray crystallography to rule out polymorphic or stereochemical variations .

Advanced Question: What strategies optimize yield in the final esterification step?

Answer:

  • Catalysis: Use DMAP (4-dimethylaminopyridine) to enhance reactivity of the hydroxyl group toward methyl chloroacetate.
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve nucleophilicity but may require lower temps (0–5°C) to minimize hydrolysis.
  • Workup: Quench with ice-cold water to precipitate crude product, then purify via flash chromatography (ethyl acetate:hexane = 3:7) .

Basic Question: How to assess the compound’s stability under physiological conditions?

Answer:

  • Hydrolysis Study: Incubate in PBS (pH 7.4, 37°C) for 24–72 hrs. Monitor ester degradation via HPLC (retention time shift) or LC-MS (m/z for hydrolyzed acid).
  • Oxidative Stability: Expose to H₂O₂ (0.3% w/v) and track peroxide adducts via HRMS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.